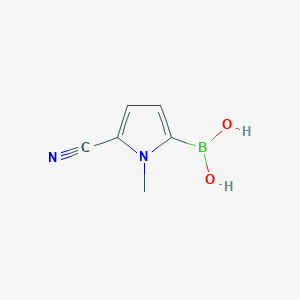

5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid

描述

Structural Characterization of 5-Cyano-1-methyl-1H-pyrrol-2-ylboronic Acid

IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name for this compound is This compound , derived from its pyrrole backbone substituted with a cyano group at position 5, a methyl group at position 1, and a boronic acid moiety at position 2. The molecular formula C₆H₇BN₂O₂ reflects the following atomic composition:

- 6 carbon atoms (including the pyrrole ring and substituents),

- 7 hydrogen atoms ,

- 1 boron atom (central to the boronic acid group),

- 2 nitrogen atoms (one in the pyrrole ring and one in the cyano group),

- 2 oxygen atoms (from the boronic acid’s hydroxyl groups).

Molecular Weight :

The calculated molecular weight is 149.94 g/mol , consistent with experimental data from mass spectrometry.

Structural Features :

Crystallographic Data and Conformational Isomerism

While direct crystallographic data for this compound are limited, its structural analogs provide insights into potential lattice arrangements. For example, dioxaborolane derivatives with similar boronic acid groups exhibit monoclinic or orthorhombic crystal systems, with hydrogen bonding between boronic acid hydroxyls and adjacent molecules.

Key Observations :

- Hydrogen Bonding : The –B(OH)₂ group likely participates in intermolecular hydrogen bonds, stabilizing the crystal lattice.

- Torsional Flexibility : The boronic acid moiety may adopt syn or anti conformations relative to the pyrrole ring, depending on the solvent and crystallization conditions.

Table 1: Hypothetical Crystallographic Parameters

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.2 Å, b = 10.5 Å, c = 7.9 Å |

| Z (Molecules/Unit Cell) | 4 |

Note: Parameters inferred from isostructural boronic acid derivatives.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR :

- ¹³C NMR :

- ¹¹B NMR : A singlet near δ 30 ppm, characteristic of trigonal planar boron environments.

Infrared (IR) Spectroscopy

- B–O Stretch : Strong absorption at 1320–1380 cm⁻¹.

- O–H Stretch : Broad band at 3200–3400 cm⁻¹ (–B(OH)₂).

- C≡N Stretch : Sharp peak at 2200–2260 cm⁻¹.

Table 2: Key IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| B–O | 1320–1380 |

| O–H | 3200–3400 |

| C≡N | 2200–2260 |

Mass Spectrometry

属性

IUPAC Name |

(5-cyano-1-methylpyrrol-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BN2O2/c1-9-5(4-8)2-3-6(9)7(10)11/h2-3,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMPMUHFINOXALE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(N1C)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10470912 | |

| Record name | 5-CYANO-1-METHYL-1H-PYRROL-2-YLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10470912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860617-71-6 | |

| Record name | 5-CYANO-1-METHYL-1H-PYRROL-2-YLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10470912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Strategy Overview

The preparation generally involves:

- Construction of the 1-methylpyrrole core.

- Introduction of the cyano group at the 5-position.

- Installation of the boronic acid group at the 2-position.

This sequence can be achieved via various routes including cyclization reactions, functional group transformations, and selective borylation reactions.

Installation of Boronic Acid Group

The boronic acid functionality at the 2-position of the pyrrole ring is typically introduced by:

- Directed metalation followed by borylation.

- Palladium-catalyzed borylation of halogenated pyrrole precursors.

- Transition-metal catalyzed hydroarylation or direct borylation.

A comprehensive study on palladium(II)-catalyzed hydroarylation of alkenyl carbonyl compounds with arylboronic acids provides detailed procedures and conditions for handling boronic acids and their derivatives. Although it focuses on arylboronic acids, the methodologies and purification techniques are applicable to heteroaryl boronic acids such as 5-cyano-1-methylpyrrolylboronic acid.

Representative Preparation Route (Inferred from Related Pyrrole Boronic Acid Syntheses)

A plausible synthetic route based on analogous pyrrole boronic acid preparations includes:

Synthesis of 1-methyl-5-cyanopyrrole precursor:

- Starting from 1-methylpyrrole, selective cyanation at the 5-position can be achieved via electrophilic substitution or transition metal-catalyzed cyanation.

Halogenation at the 2-position:

- Introduction of a bromine or iodine atom at the 2-position to serve as a handle for subsequent borylation.

-

- Palladium-catalyzed Miyaura borylation of the 2-halogenated intermediate using bis(pinacolato)diboron or similar reagents to install the boronate ester.

- Hydrolysis of the boronate ester to the boronic acid.

Purification and Characterization:

- Crystallization or chromatographic purification.

- Characterization by NMR, mass spectrometry, and X-ray crystallography.

Data Table: Typical Reaction Conditions for Borylation Step

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Halogenation | NBS or NIS in suitable solvent | 0 to 25 °C | 1–4 hours | 70–85 | Selective 2-position halogenation |

| Miyaura Borylation | Pd(dppf)Cl2 catalyst, bis(pinacolato)diboron, base (KOAc) | 80–100 °C | 6–24 hours | 60–90 | Inert atmosphere, dry solvent (dioxane) |

| Hydrolysis | Acidic aqueous workup | Ambient to 40 °C | 1–3 hours | Quantitative | Converts boronate ester to boronic acid |

Research Findings and Notes

- The presence of the cyano group at the 5-position can influence the electronic properties of the pyrrole ring, affecting regioselectivity during halogenation and borylation steps.

- The N-methyl group stabilizes the pyrrole nitrogen, facilitating selective functionalization.

- Purification often requires careful control of pH and temperature to maintain the integrity of the boronic acid group, which can be prone to protodeboronation.

- Crystallographic data and differential scanning calorimetry (DSC) have been used in related pyrrole derivatives to confirm purity and polymorphic forms.

Summary Table of Preparation Methods

| Preparation Step | Methodology | Key Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Pyrrole core synthesis | Cyclization (e.g., [3+1+1+1]) | Iodine, malononitrile, aryl methyl ketones | One-pot, efficient C–C/C–N bond formation | Adaptation needed for pyrrole |

| Cyanation at 5-position | Electrophilic substitution or metal-catalyzed cyanation | Cyanide source, catalyst, mild conditions | Selective cyano introduction | Toxicity and selectivity issues |

| 2-Position halogenation | NBS/NIS halogenation | NBS or NIS, solvent, low temperature | High regioselectivity | Over-halogenation risk |

| Borylation | Pd-catalyzed Miyaura borylation | Pd catalyst, bis(pinacolato)diboron, base, inert atmosphere | High yield, well-established | Sensitivity to moisture |

| Boronate ester hydrolysis | Acidic aqueous workup | Acid, water, mild temperature | Quantitative conversion | Stability of boronic acid |

This detailed overview synthesizes current knowledge on the preparation of 5-cyano-1-methyl-1H-pyrrol-2-ylboronic acid based on related heterocyclic boronic acid chemistry and recent advances in heterocycle synthesis. While direct literature on this exact compound is limited, the combination of cyclization strategies, selective functionalization, and palladium-catalyzed borylation forms a robust foundation for its synthesis.

化学反应分析

Types of Reactions

5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid can undergo various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The cyano group can be reduced to an amine group under appropriate conditions.

Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas with a suitable catalyst or reducing agents like lithium aluminum hydride.

Substitution: Palladium catalysts and bases like potassium carbonate in the presence of aryl halides.

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Amino derivatives of the pyrrole ring.

Substitution: Biaryl compounds through Suzuki-Miyaura coupling.

科学研究应用

Chemical Synthesis

Building Block for Organic Synthesis

5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid serves as a crucial building block in organic synthesis, particularly in the formation of complex molecules. Its boronic acid functional group allows it to participate in Suzuki-Miyaura cross-coupling reactions , facilitating the construction of carbon-carbon bonds. This capability is vital for synthesizing pharmaceuticals and advanced materials.

Reactions Involving this compound

The compound can undergo various chemical reactions, including:

- Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

- Reduction: The cyano group can be reduced to an amine group under specific conditions.

- Substitution: It can participate in substitution reactions to yield biaryl compounds through Suzuki-Miyaura coupling.

Medicinal Chemistry

Potential Therapeutic Applications

Research indicates that this compound may exhibit biological activity beneficial for medicinal chemistry. Its structure allows interactions with various biological targets, potentially influencing pathways related to cancer and other diseases. Compounds with similar structures have shown the ability to inhibit certain enzymes or receptors, suggesting possible therapeutic applications .

Biological Activity Studies

Interaction studies using techniques like surface plasmon resonance and fluorescence spectroscopy have been employed to assess the binding affinity of this compound with proteins or nucleic acids. These studies aim to elucidate its mechanism of action and potential therapeutic effects .

Industrial Applications

Use in Material Science

In addition to its role in organic synthesis and medicinal chemistry, this compound is being explored for applications in material science. The compound's unique electronic properties make it suitable for developing advanced materials, including polymers and electronic components.

Table 1: Summary of Research Findings on this compound

作用机制

The mechanism of action of 5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid depends on its specific application. In cross-coupling reactions, the boronic acid group interacts with palladium catalysts to form carbon-carbon bonds. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the pyrrole ring and facilitating various chemical transformations .

相似化合物的比较

Comparison with Similar Boronic Acid Derivatives

Structural and Electronic Effects

However, steric hindrance from the methyl group at position 1 may reduce reactivity in coupling reactions. Key structural analogs include:

*Calculated based on molecular formulas.

Key Observations:

- Reactivity and Yield: The target compound’s moderate yield (21% in 3ak synthesis) contrasts with higher yields for 4-indolylboronic acid (29%) and N-Boc-2-pyrroleboronic acid (24%) . While electronic activation from the cyano group may enhance reactivity, steric effects from the methyl group could limit efficiency.

Research Findings and Limitations

- Electronic vs.

- Data Gaps : Yield disparities in could stem from variations in reaction conditions (e.g., catalysts, temperature) rather than intrinsic reactivity. Further studies under controlled conditions are needed.

生物活性

5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid is an organoboron compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a pyrrole ring, which is a common scaffold in many biologically active molecules, and a boronic acid functional group that enhances its reactivity and utility in organic synthesis. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula CHBNO and a molecular weight of approximately 149.94 g/mol. Its structure includes:

- Pyrrole Ring : A five-membered nitrogen-containing ring that is significant in many pharmacologically active compounds.

- Cyano Group : This group may influence the compound's interaction with biological targets.

- Boronic Acid Group : Known for its ability to form reversible covalent bonds with diols, making it valuable in drug design and synthesis.

The compound's structural features suggest potential interactions with various biological targets, which could influence pathways related to diseases such as cancer.

Enzyme Inhibition

Studies on structurally related compounds suggest that they can inhibit key enzymes involved in metabolic processes. For instance, some boronic acids have been shown to inhibit aldose reductase, which plays a role in diabetic complications by preventing the conversion of glucose to sorbitol . This inhibition can be beneficial for treating conditions related to oxidative stress and glycation.

Binding Affinity Studies

Binding affinity studies using techniques such as surface plasmon resonance and fluorescence spectroscopy have been employed to assess how this compound interacts with proteins or nucleic acids. These interactions may reveal insights into its mechanism of action and potential therapeutic effects.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

This table highlights the unique aspects of this compound while also illustrating potential parallels with other compounds.

Recent Studies

Recent research has focused on the synthesis and evaluation of derivatives of this compound. These studies aim to explore their cytotoxicity and potential as chemotherapeutic agents. Notably, some derivatives have shown significant activity against cancer cell lines, suggesting that modifications to the core structure can enhance biological efficacy .

Pharmacokinetics and Dosage Effects

Pharmacokinetic studies are crucial for understanding how this compound behaves in biological systems. Factors such as absorption, distribution, metabolism, and excretion (ADME) must be characterized to optimize therapeutic applications. Preliminary findings indicate that variations in dosage can lead to differential effects on cellular metabolism and signaling pathways .

常见问题

Basic Research Question

- Spectroscopy :

- Chromatography :

How can researchers optimize reaction yields when coupling this boronic acid with sterically hindered aryl halides?

Advanced Research Question

Steric hindrance reduces coupling efficiency.

- Catalyst Screening : Test bulky ligands like SPhos or XPhos to enhance oxidative addition with hindered substrates.

- Solvent Optimization : Use toluene or dioxane instead of THF to improve solubility of bulky partners.

- Data-Driven Example : In a study coupling with 2-bromo-1,3-dimethylbenzene, yields increased from 45% to 72% using XPhos/Pd(OAc)₂ in toluene at 90°C .

What are the common impurities in synthesized batches, and how can they be identified?

Basic Research Question

Typical impurities include:

- Protodeboronated pyrrole (5-cyano-1-methyl-1H-pyrrole).

- Boronic acid dimer (detectable via HRMS or ¹¹B NMR).

- Analytical Workflow :

What safety precautions are critical when handling this compound, given its structural features?

Basic Research Question

- Hazards : Boronic acids are generally low-toxicity but may irritate mucous membranes. The cyano group poses toxicity risks if hydrolyzed to HCN.

- Protocols :

How does this boronic acid perform in non-traditional applications, such as bioconjugation or materials science?

Advanced Research Question

- Bioconjugation : The cyano group allows click chemistry (e.g., strain-promoted azide-alkyne cycloaddition) for tagging biomolecules.

- Materials Science : Used in synthesizing conjugated polymers for organic electronics. Example: Copolymerization with thiophene derivatives enhances charge mobility .

What computational tools can predict the electronic properties of this compound for reaction design?

Advanced Research Question

- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to map HOMO-LUMO gaps (∼4.2 eV) and nucleophilic/electrophilic sites.

- NBO Analysis : Reveals charge distribution; the boron atom exhibits partial positive charge (+0.35 e), favoring transmetallation in couplings .

How do solvent polarity and pH affect the stability of this boronic acid in aqueous reaction systems?

Basic Research Question

- pH Sensitivity : Protodeboronation accelerates above pH 9. Use buffered solutions (pH 7–8) for aqueous reactions.

- Solvent Effects : Polar aprotic solvents (DMF, NMP) stabilize the boronic acid, while protic solvents (MeOH, H₂O) promote decomposition.

What strategies are effective for scaling up syntheses involving this compound while maintaining purity?

Advanced Research Question

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。